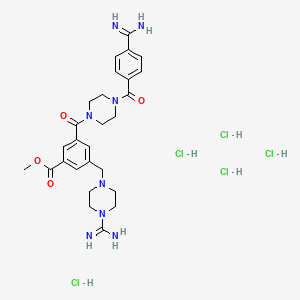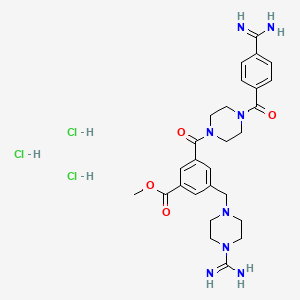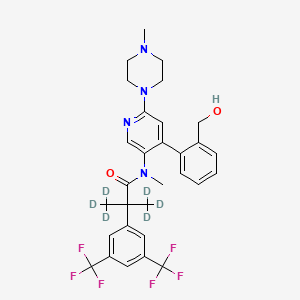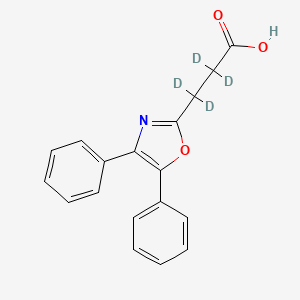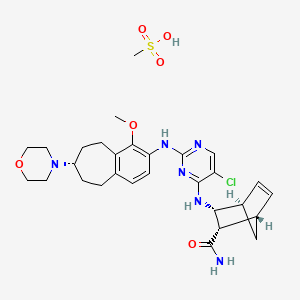
CEP-28122 mesylate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay. IC50 value: 1.9 ± 0.5 nM Target: ALK in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher. ,
Wissenschaftliche Forschungsanwendungen
Development and Manufacturing Processes
- The process strategies for preparing CEP-28122, an anaplastic lymphoma kinase (ALK) inhibitor, were evolved from initial medicinal chemistry routes to optimized processes for manufacturing preclinical and clinical supplies. Key developments included a blocking group strategy for selective nitration, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, and dehalogenation, as well as an enzymatic resolution of a critical intermediate. The creation of a novel, stable, in situ generated mixed mesylate hydrochloride salt of the API was a significant advancement (Allwein et al., 2012).
Preclinical Characterization and Antitumor Activity
- CEP-28122 has demonstrated potent inhibition of ALK activity and cellular ALK tyrosine phosphorylation. It induced concentration-dependent growth inhibition/cytotoxicity in ALK-positive anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma cells. The drug showed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with significant antitumor activity observed in ALK-positive tumor xenografts. Its administration was well-tolerated in animal models, highlighting its potential as a highly potent and selective orally active ALK inhibitor (Cheng et al., 2011).
Comparative Analysis with Other Compounds
- In a comparative study of different salts of LY333531, a potent protein kinase C(beta) inhibitor, the mesylate salt was selected for clinical evaluation due to its superior solubility, bioavailability, physical stability, and purity. This highlights the importance of salt form in the development of pharmaceutical compounds (Engel et al., 2000).
Salt Form and Chemical Stability
- Research into the stability of an ester prodrug of a IIb/IIIa receptor antagonist indicated that the mesylate salt provided a lower microenvironment pH, closer to the pH of maximum stability, than the acetate salt. This study demonstrated that salt form selection can significantly impact drug product stability (Badawy, 2001).
Automated Approach to Salt Selection
- An automated approach to salt selection was developed, aiming to find unique trazodone salts for new applications. This method included forming 104 trazodone salts and evaluating their crystallinity, physicochemical parameters, and potential applications. The study showed the efficacy of automated procedures in pharmaceutical salt selection (Ware & Lu, 2004).
Solubility and Dissolution in Different Salt Forms
- A study using albendazole as a model for poorly soluble, weak basic compounds showed that different salt forms, including the mesylate, exhibit distinct differences in their physicochemical behavior, particularly in hygroscopicity and dissolution. This underscores the importance of extensive characterization in selecting appropriate salt forms for pharmaceutical development (Paulekuhn et al., 2013).
Eigenschaften
Produktname |
CEP-28122 mesylate salt |
|---|---|
Molekularformel |
C29H39ClN6O6S |
Molekulargewicht |
635.17 |
IUPAC-Name |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |
SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




